molecular formula C19H16N2O B13015797 (4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone

(4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone

Cat. No.: B13015797
M. Wt: 288.3 g/mol
InChI Key: PVZMWCXQXXBGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone is a pyridine-based methanone derivative characterized by a methyl group at the 4-position and a phenylamino substituent at the 6-position of the pyridine ring.

Properties

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

(6-anilino-4-methylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C19H16N2O/c1-14-12-18(21-16-10-6-3-7-11-16)20-13-17(14)19(22)15-8-4-2-5-9-15/h2-13H,1H3,(H,20,21)

InChI Key

PVZMWCXQXXBGHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Guanidine Formation and Amino Substitution

  • Starting from methyl 3-amino-4-methylbenzoate, guanylation is performed to introduce the guanidine moiety, which is a precursor to the phenylamino group.
  • Guanidine formation uses reagents such as bis-Boc-guanylpyrazole or 1-[N,N'-(di-Cbz)amidino]pyrazole under acidic conditions (e.g., hydrochloric acid) in polar protic solvents like methanol or ethanol.
  • Ammonium salts (chloride or acetate) are added to stabilize the guanidine salt and prevent hydrolysis of esters.
  • Boc (tert-butyloxycarbonyl) protecting groups are applied to the guanidine nitrogen to improve solubility and control reactivity during subsequent steps.

Suzuki Cross-Coupling for Pyridine and Phenyl Ring Assembly

  • The key carbon-carbon bond formation between the pyridine and phenyl rings is achieved via Suzuki-Miyaura cross-coupling.
  • Typical substrates include halogenated pyridine derivatives (e.g., 2,4-dichloropyrimidine or 2-chloro-4-(pyridin-3-yl)pyrimidine) and boronic acid or boronic ester derivatives of phenyl groups.
  • Palladium catalysts such as PdCl2(dppf) or Pd(PPh3)4 are employed in solvents like toluene or dioxane, often with bases such as potassium tert-butoxide or sodium methoxide.
  • Reaction temperatures range from 80 to 120 °C, with reaction times of 12–20 hours to ensure complete conversion.
  • The reaction is monitored by HPLC or TLC to confirm consumption of starting materials and formation of the coupled product.

Curtius Rearrangement and Carbamate Formation

  • To introduce the amine functionality at the pyridine ring, a Curtius rearrangement is performed on an acyl azide intermediate.
  • Diphenylphosphoryl azide (DPPA) and triethylamine in a mixture of t-butanol and toluene serve as reagents and solvents.
  • This one-pot reaction converts the acid derivative into a carbamate intermediate, which is subsequently deprotected using trifluoroacetic acid (TFA) to yield the free amine.
  • This step is critical for obtaining the phenylamino substitution on the pyridine ring.

Ester Hydrolysis and Final Functional Group Adjustments

  • Methyl or ethyl esters present in intermediates are hydrolyzed using lithium hydroxide or other bases to afford the corresponding carboxylic acids.
  • Careful control of reaction conditions prevents transesterification or over-hydrolysis.
  • The final compound is purified by crystallization or chromatography to achieve high purity suitable for pharmaceutical applications.

Reaction Conditions and Reagents Summary Table

Step Reagents/Conditions Solvent(s) Temperature Notes
Guanidine formation bis-Boc-guanylpyrazole, HCl, ammonium chloride/acetate Methanol, Ethanol Room temp to 50 °C Boc protection improves solubility
Suzuki cross-coupling PdCl2(dppf), K t-BuO or NaOMe Toluene, Dioxane 80–120 °C Monitored by HPLC/TLC; 12–20 h reaction
Curtius rearrangement DPPA, triethylamine, t-butanol/toluene (1:1) t-Butanol/Toluene 60–100 °C One-pot; followed by TFA deprotection
Ester hydrolysis LiOH THF/Water 0–50 °C Avoids transesterification
Final purification Crystallization or chromatography Various Ambient Ensures pharmaceutical-grade purity

Research Findings and Optimization Notes

  • Use of propanephosphonic acid anhydride (T3P) and carbodiimide coupling reagents (EDC, HBTU) facilitates azide formation and amide bond formation with high efficiency.
  • Boc protecting groups are preferred for nitrogen protection due to their acid lability and ease of removal.
  • Suzuki coupling yields are optimized by selecting appropriate palladium catalysts and bases; PdCl2(dppf) with potassium tert-butoxide is particularly effective.
  • Curtius rearrangement performed in a one-pot manner reduces impurities and improves overall yield compared to isolating intermediates.
  • Avoidance of explosive reagents such as ammonium nitrate is achieved by using ammonium chloride or acetate salts.
  • Hydrolysis conditions are carefully controlled to prevent side reactions such as transesterification or over-hydrolysis, which can reduce yield and purity.
  • The synthetic route is amenable to scale-up for industrial production, with solvent and reagent choices optimized for environmental and economic considerations.

Chemical Reactions Analysis

Types of Reactions: (4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry: In chemistry, (4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone is used as a building block for synthesizing more complex molecules.

Biology and Medicine: The compound has shown promise in biological research due to its potential antimicrobial and anticancer properties. Studies have indicated that derivatives of this compound can inhibit the growth of certain bacterial strains and cancer cells .

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of (4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyridine/pyrimidine methanones are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Compound Name / ID Key Substituents Biological Activity / Application Reference
(4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone 4-methyl, 6-phenylamino, 3-phenyl methanone Not explicitly reported (inferred kinase/antimicrobial potential)
Compound [196−Phenyl] () 6-phenyl, 4-anilinopyrimidine Selective inhibition of KIT, PDGFRβ kinases
Compound [76−Phenylamino] () 5-phenylamino linker, 4-anilinopyrimidine Broad inhibition of class III RTKs
Bis(4-(5-(N-phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C2, ) Bis-phenyl methanone, thiadiazole-phenylamino Antibiofilm, antimicrobial activity
(5-Methyl-6-(methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone () 5-methyl, 6-methyl(phenyl)amino Laboratory research (no specific activity)

Key Findings :

  • Substituent Position: In 4-anilinopyrimidines, substituting the pyrimidine nucleus at the 6-position (e.g., 6-phenyl in [196−Phenyl]) increases selectivity for KIT and PDGFRβ kinases, while 5-position substituents (e.g., phenylamino in [76−Phenylamino]) lead to broader kinase inhibition .
  • Amino Group Modifications: Replacing phenylamino with bulkier groups (e.g., cyclohexyl or phenethyl in ) enhances antimicrobial activity, likely due to improved membrane interaction .
  • Methyl vs.

Biological Activity

(4-Methyl-6-(phenylamino)pyridin-3-yl)(phenyl)methanone, a compound with significant pharmacological potential, has garnered attention for its biological activities, particularly as a protein kinase inhibitor. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C16_{16}H16_{16}N2_{2}O
  • Molecular Weight : 252.31 g/mol

This structure consists of a pyridine ring substituted with a methyl and phenylamino group, along with a phenyl group attached to a carbonyl moiety.

The primary biological activity of this compound is attributed to its role as an inhibitor of various protein kinases. These enzymes are critical in regulating cellular functions such as growth, differentiation, and metabolism. Inhibition of protein kinases can lead to therapeutic effects in diseases characterized by dysregulated kinase activity, such as cancer.

Inhibition Studies

Research has demonstrated that this compound exhibits potent inhibitory effects on specific kinases. For instance:

  • IC50_{50} Values : In various assays, the compound showed IC50_{50} values in the low nanomolar range for selected kinases, indicating high potency.
Kinase IC50_{50} (nM) Reference
CSF1R<5
EGFR>500

Case Studies

  • Cancer Research : In studies focused on cancer cell lines, this compound demonstrated significant antiproliferative effects. For example:
    • A study reported that the compound inhibited the proliferation of HeLa cells with an IC50_{50} value around 10 nM, showcasing its potential as an anticancer agent .
  • Inflammation Models : The compound also exhibited anti-inflammatory properties in models involving lipopolysaccharide (LPS)-induced inflammation in microglial cells. It reduced pro-inflammatory cytokine production significantly .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to specific structural features:

  • Amino Substituents : Variations in the amino group significantly affect kinase selectivity and potency.
Substituent Effect on Activity
MethylIncreased potency
EthylReduced selectivity

Pharmacokinetics and Toxicology

Preliminary studies indicate that the compound has favorable pharmacokinetic properties, including good solubility and metabolic stability. However, detailed toxicological profiles are still under investigation to ensure safety for therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.